Bappo

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

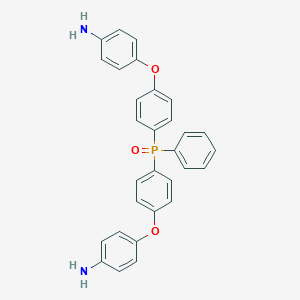

4-[4-[[4-(4-aminophenoxy)phenyl]-phenylphosphoryl]phenoxy]aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H25N2O3P/c31-22-6-10-24(11-7-22)34-26-14-18-29(19-15-26)36(33,28-4-2-1-3-5-28)30-20-16-27(17-21-30)35-25-12-8-23(32)9-13-25/h1-21H,31-32H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCVYPLHSYOPLFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)P(=O)(C2=CC=C(C=C2)OC3=CC=C(C=C3)N)C4=CC=C(C=C4)OC5=CC=C(C=C5)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H25N2O3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

492.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Bisacylphosphine Oxide (BAPO) Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bisacylphosphine oxide (BAPO) compounds are a class of highly efficient Norrish Type I photoinitiators pivotal in the field of photopolymerization. Their primary application lies in the rapid curing of monomer and oligomer formulations upon exposure to ultraviolet (UV) and visible light. This technology is particularly relevant to drug development professionals for its use in the fabrication of biocompatible materials, including dental resins, hydrogels for drug delivery, and scaffolds for tissue engineering. This guide provides a comprehensive overview of the core mechanism of action of BAPO compounds, supported by quantitative data, detailed experimental protocols, and visual diagrams of the key processes. The most commonly referenced BAPO compound is phenylbis(2,4,6-trimethylbenzoyl)phosphine oxide, commercially known as Irgacure 819.

Core Mechanism of Action: Photochemical Initiation

The fundamental mechanism of action of BAPO compounds is a photochemical process that leads to the generation of free radicals, which in turn initiate a chain-reaction polymerization. This process can be broken down into several key steps:

-

Photoexcitation: BAPO compounds possess chromophores that absorb light in the near-UV and visible regions of the electromagnetic spectrum, typically with absorption maxima between 365 nm and 416 nm.[1] Upon absorption of a photon, the BAPO molecule is promoted from its ground electronic state (S₀) to an excited singlet state (S₁).

-

Intersystem Crossing (ISC): The excited singlet state is short-lived and rapidly undergoes intersystem crossing to a more stable, longer-lived excited triplet state (T₁).

-

α-Cleavage: From the triplet state, the BAPO molecule undergoes a highly efficient homolytic cleavage of the carbon-phosphorus (C-P) bond, a process known as α-cleavage.[1] This fragmentation results in the formation of two distinct radical species: a phosphinoyl radical and a benzoyl radical. Due to the presence of two acyl groups, one molecule of BAPO can potentially generate four reactive radicals.

-

Initiation of Polymerization: The generated phosphinoyl and benzoyl radicals are highly reactive and readily add to the double bonds of monomer units (e.g., acrylates, methacrylates), initiating the polymerization process. The phosphinoyl radical is particularly reactive. This initiation step converts the monomer into a growing polymer chain radical.

-

Propagation and Termination: The newly formed polymer chain radical propagates by adding to subsequent monomer units, rapidly increasing the molecular weight and leading to the formation of a cross-linked polymer network. The polymerization process terminates through various mechanisms, such as radical combination or disproportionation.

The high efficiency of BAPO photoinitiators is attributed to their high quantum yield of radical formation and the high reactivity of the resulting phosphinoyl radicals.

Signaling Pathway Diagram: Photochemical Initiation Cascade

Caption: Photochemical initiation cascade of BAPO compounds.

Quantitative Data

The efficiency of BAPO as a photoinitiator can be quantified by several parameters. The following table summarizes key quantitative data for phenylbis(2,4,6-trimethylbenzoyl)phosphine oxide (Irgacure 819).

| Parameter | Value | Conditions/Notes |

| Molar Extinction Coefficient (ε) | ~870 L mol⁻¹ cm⁻¹ | At its absorption maximum. This is significantly higher than other photoinitiators like camphorquinone (~40 L mol⁻¹ cm⁻¹). |

| Absorption Maximum (λmax) | 365 - 416 nm | Allows for curing with violet light-emitting diodes (LEDs).[1] |

| Photolysis Quantum Yield (Φ) | ~0.6 | In acetonitrile. This represents the efficiency of radical generation per absorbed photon. |

| Radical Generation | Up to 4 radicals per molecule | From the two-step α-cleavage process. |

Experimental Protocols

The mechanism of action of BAPO compounds is investigated using a variety of analytical techniques. Below are detailed methodologies for key experiments.

Real-Time Fourier-Transform Infrared (FTIR) Spectroscopy

This technique is used to monitor the kinetics of photopolymerization by measuring the decrease in the concentration of monomer double bonds in real-time.

Experimental Workflow: Real-Time FTIR Spectroscopy

References

The Core Photochemistry of Bisacylphosphane Oxides: A Technical Guide for Researchers

Bisacylphosphane oxides (BAPOs) are a prominent class of Type I photoinitiators, valued for their high efficiency in initiating radical polymerization upon exposure to UV and visible light. Their characteristic photobleaching and ability to generate multiple radical species make them particularly suitable for a wide range of applications, from industrial coatings and dental resins to advanced 3D printing and potential biomedical therapies. This technical guide provides an in-depth exploration of the core photochemistry of BAPOs, tailored for researchers, scientists, and drug development professionals.

Fundamental Photochemical Mechanism

The photoinitiation process of bisacylphosphane oxides is predicated on a Norrish Type I cleavage mechanism. Upon absorption of photons, the BAPO molecule undergoes a series of electronic and structural transformations, culminating in the generation of highly reactive free radicals that initiate polymerization.

The primary photochemical events can be summarized as follows:

-

Photoexcitation: The process begins with the absorption of a photon by the BAPO molecule, elevating it from its ground state (S₀) to an excited singlet state (S₁). BAPOs typically exhibit broad absorption bands in the near-UV and visible regions of the electromagnetic spectrum.

-

Intersystem Crossing (ISC): The excited singlet state is short-lived and rapidly undergoes intersystem crossing to a more stable triplet state (T₁). This spin-forbidden transition is a key step in the photochemistry of many photoinitiators.

-

α-Cleavage: From the triplet state, the BAPO molecule undergoes homolytic cleavage of the phosphorus-acyl (P-C=O) bond, a process known as α-cleavage. This bond scission is the radical-generating step, producing a phosphinoyl radical and a benzoyl radical.

-

Secondary Cleavage (for some BAPOs): In the case of bisacylphosphane oxides, the remaining phosphinoyl radical containing a second acyl group can potentially undergo a second α-cleavage upon absorption of another photon, thereby generating an additional benzoyl radical and a phosphinoyl diradical. This can result in the generation of up to four initiating radicals from a single BAPO molecule, contributing to their high efficiency.[1]

-

Initiation of Polymerization: The generated phosphinoyl and benzoyl radicals are highly reactive and readily add to the double bonds of monomer units (e.g., acrylates, methacrylates), initiating the radical chain polymerization process.

The overall photochemical decomposition and radical generation can be visualized as a multi-step pathway.

Quantitative Photochemical Data

The efficiency of a photoinitiator is quantified by several key parameters, including its molar extinction coefficient (ε), absorption maximum (λmax), and the quantum yield of radical formation (Φ). The following table summarizes these properties for some common bisacylphosphane oxide photoinitiators.

| Photoinitiator | Common Name/Trademark | λmax (nm) | Molar Extinction Coefficient (ε) at λmax (L mol-1 cm-1) | Quantum Yield (Φ) | Reference |

| Phenylbis(2,4,6-trimethylbenzoyl)phosphine oxide | Irgacure 819 | 370-410 | 740 (at 385 nm) | 0.6 | [2][3] |

| Bis(2,4,6-trimethylbenzoyl)phenylphosphine oxide | - | 365-416 | Not specified | Not specified | [1] |

| Ethyl (2,4,6-trimethylbenzoyl) phenylphosphinate | TPO-L | ~380 | Not specified | Not specified | [4] |

Note: The molar extinction coefficients and quantum yields can vary depending on the solvent and the specific experimental conditions.

Experimental Protocols

Synthesis of Phenylbis(2,4,6-trimethylbenzoyl)phosphine oxide (Irgacure 819)

A common synthetic route to phenylbis(2,4,6-trimethylbenzoyl)phosphine oxide involves the reaction of phenylphosphine with 2,4,6-trimethylbenzoyl chloride, followed by oxidation. The following is a representative procedure adapted from the literature.[5][6][7]

Materials:

-

Phenylphosphine

-

2,4,6-trimethylbenzoyl chloride

-

Anhydrous toluene

-

Sodium metal

-

Tetrahydrofuran (THF)

-

30% Hydrogen peroxide solution

-

n-hexane

-

Sodium carbonate solution (5%)

-

Sodium bisulfite solution (10%)

Procedure:

-

Preparation of Sodium Sand: In a four-necked flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, add sodium metal to anhydrous toluene. Heat the mixture to the melting point of sodium (around 100°C) and stir vigorously to form a fine suspension of sodium sand.

-

Reaction with Phenylphosphine Dichloride: Cool the sodium sand suspension and slowly add a solution of phenylphosphine dichloride in toluene, maintaining the temperature below 30°C. After the addition is complete, allow the reaction to proceed for several hours at room temperature.

-

Acylation: To the resulting mixture, add a catalytic amount of THF, followed by the dropwise addition of 2,4,6-trimethylbenzoyl chloride. Control the reaction temperature, and after the addition, continue stirring for several hours.

-

Oxidation: After the acylation is complete, carefully add a 30% hydrogen peroxide solution to the reaction mixture while maintaining the temperature. The oxidation step converts the phosphine to the corresponding phosphine oxide.

-

Work-up and Purification: After the oxidation, wash the organic phase with a sodium bisulfite solution, followed by a sodium carbonate solution, and then water. Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a solvent such as n-hexane to yield the final product as a pale yellow solid.

Monitoring Photopolymerization using Real-Time FT-IR Spectroscopy

Real-time Fourier-transform infrared (RT-FTIR) spectroscopy is a powerful technique to monitor the kinetics of photopolymerization by tracking the disappearance of the monomer's reactive functional groups (e.g., the C=C bond in acrylates).

Experimental Setup:

-

FT-IR Spectrometer: Equipped with a rapid scan capability.

-

UV/Visible Light Source: A mercury lamp or a high-power LED with a specific wavelength output.

-

Sample Holder: A temperature-controlled sample stage.

-

Sample Preparation: A thin film of the formulation (monomer, photoinitiator, and any other additives) is placed between two transparent substrates (e.g., KBr or BaF₂ plates).

Procedure:

-

Formulation Preparation: Prepare a homogeneous mixture of the monomer(s) and the BAPO photoinitiator at the desired concentration.

-

Sample Loading: Place a small drop of the formulation onto the lower substrate of the sample holder. Place the upper substrate on top to create a thin film of uniform thickness.

-

Baseline Spectrum: Record an initial IR spectrum of the uncured sample before irradiation.

-

Initiation of Polymerization: Start the continuous irradiation of the sample with the light source.

-

Real-Time Data Acquisition: Simultaneously with the start of irradiation, begin collecting a series of IR spectra at regular time intervals.

-

Data Analysis: Monitor the decrease in the intensity of the characteristic absorption band of the monomer's reactive group (e.g., the C=C stretching vibration for acrylates, typically around 1635 cm⁻¹). The degree of conversion can be calculated as a function of time from the change in the peak area or height.

Applications in Drug Development and Research

The unique photochemical properties of BAPOs are being explored in various research and development areas beyond traditional curing applications.

-

Photolatent Cytotoxic Agents: The ability of BAPOs to generate cytotoxic radicals upon light activation is being investigated for photodynamic therapy.[8] By selectively irradiating tissues containing BAPO-loaded cells, it may be possible to induce localized cell death.

-

3D Bioprinting: BAPOs are used as photoinitiators in the fabrication of hydrogel scaffolds for tissue engineering and drug delivery. Their efficiency at longer wavelengths allows for deeper light penetration and the use of less phototoxic light sources.

-

Surface Functionalization: BAPO derivatives can be synthesized with functional groups that allow them to be grafted onto surfaces. Subsequent photopolymerization in the presence of monomers can be used to create functional coatings and modify the properties of materials.

Conclusion

Bisacylphosphane oxides are a versatile and highly efficient class of photoinitiators with a well-defined photochemical mechanism. Their ability to absorb light in the near-UV and visible regions, coupled with the generation of multiple reactive radical species, makes them indispensable in a wide array of photopolymerization applications. For researchers and professionals in drug development and materials science, a thorough understanding of the core photochemistry of BAPOs is crucial for the rational design of new materials and therapeutic strategies that leverage the power of light.

References

- 1. scholarworks.bgsu.edu [scholarworks.bgsu.edu]

- 2. Phenylbis(2,4,6-trimethylbenzoyl)phosphine oxide | 162881-26-7 | Benchchem [benchchem.com]

- 3. Choosing the ideal photoinitiator for free radical photopolymerizations: predictions based on simulations using established data - Polymer Chemistry (RSC Publishing) DOI:10.1039/C8PY01195H [pubs.rsc.org]

- 4. 2,4,6-Trimethylbenzoyldiphenylphosphine oxide (TPO) analog: a non-cytotoxic type-I photoinitiator for free radical photopolymerization - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Synthesis of bis(3-{[2-(allyloxy)ethoxy]methyl}-2,4,6-trimethylbenzoyl)(phenyl)phosphine oxide – a tailor-made photoinitiator for dental adhesives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Preparation method of bis(2,4,6-trimethylbenzoyl)phenyl phosphine oxide - Eureka | Patsnap [eureka.patsnap.com]

- 7. WO2016090710A1 - Method for preparing phenyl bis (2,4,6-trimethyl benzoyl) phosphine oxide - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

The Structure-Activity Relationship of Bisacylphosphine Oxide (BAPO) Photoinitiators: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bisacylphosphine oxide (BAPO) photoinitiators are a class of Type I photoinitiators renowned for their high efficiency in initiating free-radical polymerization upon exposure to UV and visible light.[1][2] Their exceptional performance, characterized by rapid curing rates and the ability to cure thick and pigmented systems, has led to their widespread use in various applications, including dental resins, coatings, and 3D printing.[3][4] This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of BAPO photoinitiators, detailing their mechanism of action, the influence of molecular structure on their photoinitiation efficiency, and standardized protocols for their evaluation.

Mechanism of Photopolymerization Initiated by BAPO

BAPO photoinitiators belong to the class of Type I, or cleavage-type, photoinitiators.[2] Upon absorption of light, the BAPO molecule undergoes a unimolecular bond cleavage to generate highly reactive free radicals, which in turn initiate the polymerization of monomers and oligomers. This process can be broken down into the following key steps:

-

Photoexcitation: The BAPO molecule absorbs a photon of light, promoting an electron from the ground state to an excited singlet state.

-

Intersystem Crossing: The excited singlet state rapidly undergoes intersystem crossing to a more stable, longer-lived triplet state.[5]

-

α-Cleavage (Norrish Type I Reaction): The molecule in the triplet state undergoes homolytic cleavage of the carbon-phosphorus bond (α-cleavage).[2] This is the primary radical-generating step.

-

Radical Formation: The α-cleavage results in the formation of two benzoyl radicals and one phosphinoyl radical. Some research suggests that further fragmentation can lead to the generation of up to four reactive radicals per BAPO molecule.[6]

-

Initiation: The generated free radicals attack the double bonds of monomer molecules, initiating the polymerization chain reaction.

-

Propagation: The newly formed monomer radical adds to another monomer molecule, and this process repeats, leading to the growth of a polymer chain.

-

Termination: The polymerization process is terminated when two growing polymer chains react with each other (e.g., by combination or disproportionation).

References

- 1. researchgate.net [researchgate.net]

- 2. youtube.com [youtube.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Uncovering the photoexcited dynamics in bis(acyl)phosphine oxide photoinitiators - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

The Core Principles of Bisacylphosphine Oxides (BAPO) as Photo-Latent Cytotoxic Agents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bisacylphosphine oxides (BAPOs) are a class of molecules traditionally utilized as photoinitiators in industrial applications for radical polymerization.[1] However, their intrinsic property of generating highly reactive radical species upon light exposure has garnered significant interest in the biomedical field, particularly in oncology.[1][2] This technical guide delves into the fundamental principles of BAPO as a photo-latent cytotoxic agent, offering a detailed overview of its mechanism of action, quantitative cytotoxic effects, and the experimental protocols for its evaluation. The defining characteristic of BAPO in this context is its "photo-latent" nature; it remains biologically inert in the absence of light, minimizing off-target toxicity, and can be activated with spatiotemporal precision using a light source.[2]

Mechanism of Action: From Light Activation to Apoptosis

The cytotoxic effect of BAPO is predicated on its efficient photo-cleavage to produce free radicals. Upon absorption of light, typically in the UV-A (around 365 nm) or blue light spectrum (around 455 nm), the acyl-phosphorous bonds within the BAPO molecule undergo homolytic cleavage.[3] This process can generate up to four radical species per BAPO molecule, including acyl and phosphoryl centered radicals.[3]

These highly reactive radicals induce significant oxidative stress within the cell.[2] The sudden increase in reactive oxygen species (ROS) overwhelms the cellular antioxidant defense mechanisms, leading to damage of vital cellular components such as lipids, proteins, and DNA. This cascade of events ultimately triggers programmed cell death, or apoptosis.[3] A key indicator of BAPO-induced apoptosis is the activation of executioner caspases, such as caspase-3 and caspase-7.[4] The cytotoxicity is directly linked to the generation of these radical species, as the effect can be mitigated by the presence of antioxidants.[2]

Quantitative Cytotoxicity Data

The phototoxicity of BAPO has been demonstrated in various cancer cell lines. The following tables summarize the cytotoxic effects of a water-soluble BAPO derivative, sodium bismesitoylphosphinate (NaBAPO), on human breast cancer cell lines (MCF-7 and MDA-MB-231) and a non-tumorigenic breast epithelial cell line (MCF-10A). The data is derived from dose-response curves presented in the literature and IC50 values are estimated.

Table 1: Cytotoxicity of NaBAPO without UV Light Exposure

| Cell Line | IC50 (µM) - No UV Light |

| MCF-7 | > 5000 |

| MDA-MB-231 | > 5000 |

| MCF-10A | > 5000 |

Data estimated from Beil et al., Scientific Reports, 2019.

Table 2: Photocytotoxicity of NaBAPO with UV Light Exposure (365 nm)

| Cell Line | Estimated IC50 (µM) with UV Light |

| MCF-7 | ~ 150 |

| MDA-MB-231 | ~ 200 |

| MCF-10A | ~ 250 |

Data estimated from Beil et al., Scientific Reports, 2019.

These tables clearly illustrate the photo-latent nature of BAPO. In the absence of light, NaBAPO exhibits negligible cytotoxicity. However, upon irradiation with UV light, it becomes a potent cytotoxic agent, demonstrating significantly lower IC50 values in the cancer cell lines.

Signaling Pathways and Experimental Workflows

To visualize the complex processes involved in BAPO's mechanism of action and its experimental evaluation, the following diagrams are provided in the DOT language for Graphviz.

Signaling Pathway of BAPO-Induced Apoptosis

Caption: BAPO-induced apoptosis signaling pathway.

Experimental Workflow for Photocytotoxicity Assessment

Caption: Workflow for assessing BAPO's photocytotoxicity.

Experimental Protocols

Protocol 1: MTT Assay for Photocytotoxicity

This protocol is a standard method for assessing cell viability and can be adapted for phototoxicity studies.

Materials:

-

Cancer cell lines (e.g., MCF-7, MDA-MB-231)

-

Cell culture medium and supplements

-

BAPO compound

-

Phosphate-buffered saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well plates

-

Light source (e.g., UV lamp with 365 nm filter)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of the BAPO compound in a cell culture medium. Remove the old medium from the wells and add 100 µL of the BAPO solutions. Include wells with medium only (blank) and cells with medium but no BAPO (negative control). Prepare two identical plates.

-

Light Exposure:

-

Place one plate under the light source and irradiate for a specified time (e.g., 10-30 minutes). The light intensity should be measured and kept consistent.

-

Keep the second plate in the dark for the same duration to serve as the dark control.

-

-

Incubation: Incubate both plates for 24-48 hours at 37°C in a humidified CO2 incubator.

-

MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for another 2-4 hours.

-

Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the log of the BAPO concentration to determine the IC50 value.

Protocol 2: Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Detection

EPR spectroscopy is the most direct method for detecting and characterizing free radicals.

Materials:

-

BAPO solution

-

Spin trapping agent (e.g., DMPO - 5,5-dimethyl-1-pyrroline N-oxide)

-

Solvent (appropriate for BAPO and the spin trap)

-

Light source for irradiation

-

EPR spectrometer

Procedure:

-

Sample Preparation: Prepare a solution of BAPO and the spin trapping agent in the chosen solvent in an EPR-compatible capillary tube.

-

EPR Measurement (Pre-irradiation): Record an EPR spectrum of the sample before light exposure to establish a baseline.

-

Irradiation: Irradiate the sample directly in the EPR cavity or externally with a light source of the appropriate wavelength.

-

EPR Measurement (Post-irradiation): Immediately after and during irradiation, record EPR spectra.

-

Spectral Analysis: Analyze the resulting EPR spectrum. The hyperfine coupling constants of the spectrum are characteristic of the trapped radical, allowing for its identification. The signal intensity is proportional to the concentration of the radical adduct.

Conclusion

Bisacylphosphine oxides represent a promising class of photo-latent cytotoxic agents with potential applications in targeted cancer therapy. Their ability to remain inert until activated by light offers a significant advantage in minimizing systemic toxicity. The light-induced generation of free radicals triggers a cascade of oxidative stress, leading to apoptotic cell death. The quantitative data clearly demonstrates the potent and selective cytotoxicity of BAPO upon photoactivation. The provided experimental protocols and workflow diagrams offer a foundational guide for researchers to further investigate and harness the therapeutic potential of these compounds. Future research should focus on optimizing the chemical structure of BAPOs for enhanced cellular uptake and deeper tissue penetration of light, paving the way for their clinical translation.

References

- 1. Detection of Reactive Oxygen and Nitrogen Species by Electron Paramagnetic Resonance (EPR) Technique - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Detection and characterisation of radicals in biological materials using EPR methodology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Bisacylphosphane oxides as photo-latent cytotoxic agents and potential photo-latent anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

exploring the biological effects of BAPO derivatives

An In-depth Technical Guide to the Biological Effects of BAPO Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenylbis(2,4,6-trimethylbenzoyl)phosphine oxide (BAPO) and its derivatives are highly efficient Type I photoinitiators used extensively in industrial and biomedical applications, particularly in dental resinous materials.[1][2] Their primary function is to initiate radical polymerization upon exposure to light, a process that relies on the generation of highly reactive free radicals.[3][4] While effective in polymerization, the generation of these radicals and the inherent chemical nature of BAPO derivatives raise significant questions about their biological impact. Understanding the cytotoxicity, genotoxicity, and underlying cellular mechanisms is critical for assessing the biocompatibility of materials containing these compounds and for exploring their potential in therapeutic applications, such as targeted photodynamic therapy.

This technical guide provides a comprehensive overview of the known biological effects of BAPO derivatives, summarizing key quantitative data, detailing experimental protocols for assessment, and visualizing the core mechanisms and workflows.

Mechanism of Action: Radical Generation

The biological activity of BAPO is intrinsically linked to its function as a photoinitiator. Upon exposure to UV or visible light, the BAPO molecule absorbs energy and undergoes a rapid homolytic cleavage of its acyl-phosphorus bonds.[3] This process, known as α-cleavage, results in the formation of two pairs of free radicals: acyl and phosphoryl radicals.[3] These highly reactive species can interact with cellular components, initiating downstream biological effects.

Caption: Photoactivation mechanism of BAPO leading to radical generation and biological interaction.

Core Biological Effects

Research has demonstrated that BAPO derivatives exert significant, concentration-dependent biological effects on various cell types.

-

Cytotoxicity: BAPO and its related derivative TPO induce a concentration-dependent decrease in cell number in human oral keratinocytes (OKF6/Tert2) and Chinese hamster lung fibroblasts (V79).[1][5] Studies have shown that BAPO exhibits 50- to 250-fold higher cytotoxicity than the conventional dental photoinitiator camphorquinone (CQ).[1][5]

-

Genotoxicity: BAPO has been shown to have genotoxic potential. At a concentration of 10μM, it significantly increased the number of micronuclei in V79 cells, indicating DNA damage.[1][5]

-

Cell Proliferation Inhibition: In addition to cytotoxicity, BAPO significantly decreases cell proliferation. Treatment of V79 cells with 10μM BAPO resulted in a reduction of proliferation to 19.8% compared to controls.[1][5]

-

Apoptosis Induction: Conjugates of BAPO can be used to induce local and controlled cell death upon light activation.[3] The mode of cell death has been identified as apoptosis, a form of programmed cell death, which was confirmed by the terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay.[3]

-

Effects on Redox Homeostasis: Interestingly, unlike many cytotoxic compounds, BAPO and TPO did not cause an increase in intracellular reactive oxygen/nitrogen species (ROS/RNS).[1][5] However, BAPO (at 10μM) was found to significantly induce the mRNA expression of redox-regulated, cyto-protective enzymes, suggesting an indirect effect on cellular redox systems.[1][5]

Caption: Simplified signaling pathway for BAPO-induced apoptosis.

Quantitative Data Presentation

The following table summarizes the key quantitative findings from studies on the biological effects of BAPO in V79 Chinese hamster lung fibroblasts.

| Parameter | Cell Line | BAPO Concentration | Result | Control / Comparison | Citation |

| Cytotoxicity | V79, OKF6/Tert2 | 1-50μM | 50- to 250-fold higher cytotoxicity | Compared to Camphorquinone (CQ) | [1][5] |

| Cell Proliferation | V79 | 10μM | 19.8% ± 7.3% of control | Medium Control (100%) | [1][5] |

| Genotoxicity (Micronuclei) | V79 | 10μM | 12 ± 1 micronuclei | Medium Control: 6 ± 3 | [1][5] |

| Redox Homeostasis | OKF6/Tert2, V79 | 1-50μM | No increase in intracellular ROS/RNS | Compared to CQ which increases ROS/RNS | [1][5] |

| Gene Expression | OKF6/Tert2 | 10μM | Significant induction of redox-regulated protein mRNA | Similar induction level to 2.5mM CQ | [1][5] |

Experimental Protocols

Detailed and standardized protocols are essential for the accurate assessment of the biological effects of BAPO derivatives. Below are methodologies for key cited experiments.

Caption: General experimental workflow for in vitro assessment of BAPO derivatives.

MTT Assay for Cytotoxicity Assessment

This assay measures cell metabolic activity as an indicator of cell viability.

-

Principle: Viable cells with active metabolism convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product.

-

Methodology:

-

Cell Seeding: Seed cells (e.g., V79, OKF6/Tert2) in a 96-well plate and allow them to adhere for 24 hours.[1][5]

-

Treatment: Remove the medium and add fresh medium containing various concentrations of the BAPO derivative (e.g., 1-50μM) and control solutions.[1][5]

-

Incubation: Incubate the plate for a specified period (e.g., 24 hours) under standard cell culture conditions.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.

-

Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

-

Readout: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.

-

Analysis: Calculate cell viability as a percentage relative to the untreated control cells.

-

Micronucleus (MN) Assay for Genotoxicity

This assay detects chromosomal damage by identifying micronuclei, which are small nuclei that form from chromosome fragments or whole chromosomes left behind during cell division.

-

Principle: An increase in the frequency of micronucleated cells indicates clastogenic (chromosome-breaking) or aneugenic (whole chromosome loss) events.

-

Methodology:

-

Cell Culture & Treatment: Culture cells (e.g., V79) on glass coverslips or in culture flasks and expose them to the BAPO derivative for a period equivalent to 1.5-2 normal cell cycles.[1]

-

Cytokinesis Block (Optional but Recommended): Add Cytochalasin B to the culture medium to block cytokinesis, resulting in binucleated cells. This allows for the specific analysis of cells that have completed one round of nuclear division.

-

Harvesting: Harvest the cells by trypsinization.

-

Staining: Treat the cells with a hypotonic solution, fix them, and then stain the cytoplasm and nuclei using a DNA-specific stain (e.g., Giemsa or a fluorescent dye like DAPI).

-

Scoring: Using a microscope, score a predetermined number of cells (e.g., 1000 binucleated cells) for the presence of micronuclei according to established criteria.

-

Analysis: Compare the frequency of micronucleated cells in the treated groups to the solvent control group.[1]

-

TUNEL Assay for Apoptosis Detection

The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is used to detect DNA fragmentation, a hallmark of late-stage apoptosis.

-

Principle: The enzyme terminal deoxynucleotidyl transferase (TdT) adds labeled dUTPs to the 3'-hydroxyl ends of fragmented DNA, allowing for visualization and quantification.

-

Methodology:

-

Cell Preparation: Culture cells on coverslips or slides and expose them to the BAPO derivative under desired conditions (e.g., with light activation).[3]

-

Fixation and Permeabilization: Fix the cells with a crosslinking agent like paraformaldehyde, then permeabilize the cell membranes with a detergent (e.g., Triton X-100) to allow entry of the labeling reagents.

-

TUNEL Reaction: Incubate the cells with the TUNEL reaction mixture, which contains TdT and fluorescently labeled dUTPs.

-

Staining (Optional): Counterstain the nuclei with a DNA stain like DAPI to visualize all cells.

-

Visualization: Analyze the samples using fluorescence microscopy. Apoptotic cells will exhibit strong nuclear fluorescence.

-

Quantification: Determine the percentage of TUNEL-positive cells by counting fluorescent cells relative to the total number of cells in multiple fields of view.[3]

-

References

- 1. Cytotoxic and genotoxic potential of the type I photoinitiators BAPO and TPO on human oral keratinocytes and V79 fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to Bisacylphosphane Oxides in Cancer Research

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Bisacylphosphane oxides (BAPOs) are a class of molecules traditionally used as industrial photoinitiators for polymerization processes. Recent research has unveiled their potential as potent, photolatent cytotoxic agents for cancer therapy. BAPOs remain biologically inert within cells until activated by specific wavelengths of light, typically in the UV-A or blue spectrum. Upon photoactivation, they undergo cleavage to produce highly reactive free radicals. These radicals induce significant oxidative stress within the target cell, culminating in programmed cell death (apoptosis). This light-dependent activation provides a mechanism for high spatiotemporal control, offering the potential to target tumors precisely while minimizing damage to surrounding healthy tissue. This guide provides a technical overview of their mechanism of action, quantitative efficacy data, and detailed experimental protocols relevant to their application in oncology research.

Core Mechanism of Action: From Photon to Apoptosis

Bisacylphosphane oxides function as "photolatent" drugs, meaning their therapeutic effect is triggered by light.[1] In their inactive state, they can be absorbed by cells with minimal toxicity.[2] The process from light activation to cell death involves a direct, oxygen-independent pathway.

-

Photoactivation : Upon irradiation with UV-A (~365 nm) or blue light, the BAPO molecule absorbs a photon. This energy input leads to the homolytic cleavage of the acyl-phosphorous bond.[2][3]

-

Radical Generation : This bond cleavage results in the formation of two types of free radicals: an acyl radical and a phosphorous-centered radical.[2][3]

-

Induction of Oxidative Stress : These radical species are highly reactive and indiscriminately attack cellular components like lipids, proteins, and nucleic acids, leading to acute oxidative stress. This mechanism is distinct from many traditional photodynamic therapy (PDT) agents that rely on the presence of molecular oxygen.[4]

-

Apoptosis Cascade : The overwhelming oxidative stress triggers the intrinsic pathway of apoptosis. A key step in this process is the activation of effector caspases, specifically caspase-3 and caspase-7, which are the executioners of programmed cell death.[3]

This light-activated mechanism is confirmed by experiments showing that the cytotoxic effects of BAPOs can be prevented by the co-administration of radical-scavenging antioxidants, such as sodium ascorbate.[2][4]

Caption: BAPO is activated by light to produce radicals, inducing apoptosis via caspase-3/7.

Quantitative Cytotoxicity Data

The photolatent nature of BAPOs is evident in their differential cytotoxicity on cancer cells with and without light exposure. Studies using the water-soluble sodium salt of bismesitoylphosphinic acid (NaBAPO) demonstrate significant cell death in breast cancer cell lines only upon UV irradiation.

Table 1: Comparative Cell Viability of NaBAPO on Breast Cancer Lines Data summarized from dose-response curves presented in Beil et al., Scientific Reports, 2019.[2]

| Cell Line | Type | NaBAPO Conc. (mM) | UV Exposure | Approx. Cell Viability (%) |

| MCF-7 | Breast Carcinoma | 1.0 | No | ~100% |

| 1.0 | Yes | ~20% | ||

| 2.0 | No | ~95% | ||

| 2.0 | Yes | ~15% | ||

| MDA-MB-231 | Breast Carcinoma | 1.0 | No | ~100% |

| 1.0 | Yes | ~40% | ||

| 2.0 | No | ~90% | ||

| 2.0 | Yes | ~25% | ||

| MCF-10A | Non-tumorigenic | 1.0 | No | ~100% |

| 1.0 | Yes | ~50% | ||

| 2.0 | No | ~95% | ||

| 2.0 | Yes | ~30% |

These data highlight the dose-dependent cytotoxicity induced by NaBAPO in the presence of UV light. Notably, the compound exhibits minimal toxicity in the dark across all tested concentrations.

Key Experimental Protocols

Reproducible in vitro assessment of BAPO efficacy requires standardized protocols for phototoxicity and apoptosis measurement.

In Vitro Phototoxicity Assay

This protocol is designed to assess the light-dependent cytotoxicity of a BAPO compound.

Caption: Workflow for assessing BAPO phototoxicity from cell seeding to final analysis.

Methodology Details:

-

Cell Seeding : Plate cells (e.g., MCF-7, MDA-MB-231) in 96-well, clear-bottom black plates at a density of 10,000 cells per well. Allow cells to adhere for 24 hours in a standard cell culture incubator (37°C, 5% CO₂).

-

Compound Addition : Prepare serial dilutions of the BAPO compound (e.g., NaBAPO from 0.1 to 2.0 mM) in complete cell culture medium. Replace the medium in the wells with the BAPO-containing medium.

-

Uptake Incubation : Incubate the cells with the BAPO compound for 4 hours to allow for cellular uptake.

-

Irradiation :

-

For the "+UV" group, remove the plate lid and irradiate from above using a UV lamp with a peak wavelength of 365 nm. A total dose of 1 J/cm² is a representative energy level.[5]

-

The "-UV" (dark control) group should be handled identically but kept shielded from the UV source.

-

-

Post-Irradiation Incubation : Following irradiation, return the plates to the incubator for an additional 24 hours.

-

Viability Assessment (Live/Dead Staining) :

-

Prepare a staining solution containing 2 µM Calcein AM and 4 µM Ethidium Homodimer-1 in phosphate-buffered saline (PBS).

-

Wash cells once with PBS, then add 100 µL of the staining solution to each well.

-

Incubate for 30 minutes at 37°C, protected from light.

-

Calcein AM is converted by esterases in living cells to a green fluorescent product. Ethidium Homodimer-1 can only enter cells with compromised membranes (dead cells) and binds to DNA, fluorescing red.

-

-

Analysis : Image the wells using a fluorescence microscope with appropriate filters for green (live) and red (dead) fluorescence. Quantify viability using image analysis software or a fluorescence plate reader.

Apoptosis Assay (Caspase-3/7 Activity)

This protocol measures the activity of key executioner caspases to confirm that cell death occurs via apoptosis. The Caspase-Glo® 3/7 Assay is a common commercial kit for this purpose.

Methodology Details:

-

Experiment Setup : Seed, treat, and irradiate cells in 96-well, white-walled plates as described in the phototoxicity protocol (steps 1-5).

-

Reagent Preparation : Reconstitute the Caspase-Glo® 3/7 substrate with the provided buffer according to the manufacturer's instructions. Allow the reagent to equilibrate to room temperature before use.

-

Assay Procedure ("Add-Mix-Measure") :

-

Remove the 96-well plate from the incubator.

-

Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent directly to each well containing 100 µL of cell culture medium.

-

Mix the contents by placing the plate on a plate shaker at a low speed (300-500 rpm) for 30 seconds.

-

-

Incubation : Incubate the plate at room temperature for 1 to 3 hours, protected from light. This period allows for cell lysis and the enzymatic reaction to proceed to a stable luminescent signal.

-

Luminescence Measurement : Measure the luminescence of each well using a plate-reading luminometer. The resulting signal is directly proportional to the amount of active caspase-3 and caspase-7 present in the sample.

The Photolatent Principle

The core advantage of BAPOs in a therapeutic context is their conditional activation. They are designed to be harmless systemic agents until a targeted light source "switches on" their cytotoxic capabilities, offering a high degree of control over where and when the therapeutic action occurs.

Caption: BAPOs are inactive systemically but become cytotoxic only in light-targeted areas.

References

A Technical Guide to Bisacylphosphine Oxide (BAPO) Derivatives and Their Absorption Spectra

For Researchers, Scientists, and Drug Development Professionals

Introduction to Bisacylphosphine Oxide (BAPO) Photoinitiators

Bisacylphosphine oxides (BAPOs) are a class of highly efficient Norrish Type I photoinitiators, meaning they undergo a unimolecular bond cleavage upon exposure to light to generate free radicals.[1][2] These free radicals are capable of initiating the polymerization of ethylenically unsaturated monomers and oligomers.[3][4] BAPO and its derivatives are widely utilized in applications requiring curing with UV and visible light, such as in dental composites, 3D printing resins, and coatings.[5][6][7]

The key characteristic of BAPO photoinitiators is their ability to absorb light in the near-UV and visible light spectrum, typically between 360 nm and 420 nm.[8][9] This absorption profile makes them suitable for curing systems with violet or blue light-emitting diodes (LEDs). Upon absorbing a photon, the BAPO molecule is promoted to an excited state and undergoes α-cleavage, breaking the bond between the phosphorus atom and a benzoyl group to produce two reactive radical species, as illustrated in the pathway diagram below.[1] This process is highly efficient and does not require a co-initiator, unlike Type II photoinitiators.[1]

Common BAPO Derivatives and Their Properties

While highly reactive, the parent BAPO compound (also known as Irgacure 819) has limitations, most notably its poor solubility in many common monomer and oligomer systems and its tendency to cause yellowing in the cured material.[1][3][10] To address these issues, several derivatives have been developed.

-

Diphenyl (2,4,6-trimethylbenzoyl) phosphine oxide (TPO): A monoacylphosphine oxide (MAPO) derivative, TPO is a widely used photoinitiator with better solubility and lower yellowing potential compared to BAPO.[5]

-

Ethyl (2,4,6-trimethylbenzoyl) phenylphosphinate (TPO-L): This derivative offers excellent solubility and demonstrates significantly reduced yellowing, making it suitable for color-sensitive applications.[5] It is also considered to have superior biocompatibility compared to BAPO.[5]

-

Liquid BAPO Mixtures (LMBAPO): To overcome the poor solubility of solid BAPO, liquid mixtures have been developed. One such formulation is a mixture of bis-acylphosphine (BAP) and bis-acylphosphine oxide (BAPO).[10] This liquid form is easier to handle and incorporate into resin systems without crystallization issues.[10]

Absorption Spectra of BAPO Derivatives

The absorption spectrum of a photoinitiator is a critical parameter that dictates the optimal wavelength of light required for efficient curing. The maximum absorption wavelength (λmax) and the molar extinction coefficient (ε) determine the efficiency of light absorption at a given wavelength. BAPO and its derivatives possess broad absorption spectra extending into the visible light range, which is advantageous for curing thicker sections of material.[3]

Data Summary

The following table summarizes the key absorption spectral data for BAPO and its common derivatives as reported in the literature.

| Photoinitiator | Common Name/Abbreviation | Absorption Maxima (λmax) | Absorption Range | Notes |

| Phenylbis(2,4,6-trimethylbenzoyl) phosphine oxide | BAPO / Irgacure 819 | ~371-400 nm[1][9] | 365-416 nm[1][8] | Highest reactivity but prone to yellowing and has poor solubility.[5][10] |

| Diphenyl(2,4,6-trimethylbenzoyl) phosphine oxide | TPO | ~380 nm[9] | 320-410 nm[9] | Better color stability and biocompatibility than BAPO.[5] |

| Ethyl (2,4,6-trimethylbenzoyl) phenylphosphinate | TPO-L | ~380 nm[5] | Similar to TPO | Almost no color change over time and superior biocompatibility.[5] |

| Liquid Mixture of BAP and BAPO | LMBAPO | Broad shoulders at 350-400 nm[10] | 340-400 nm[1] | Excellent solubility in most monomers and solvents.[10] |

Experimental Protocols

Measurement of UV-Visible Absorption Spectra

This protocol outlines the standard procedure for determining the absorption spectrum of a BAPO derivative.

1. Objective: To determine the maximum absorption wavelength (λmax) and molar extinction coefficient (ε) of a photoinitiator.

2. Materials and Equipment:

- Dual-beam UV-Vis spectrophotometer (e.g., T9 UV-vis-NIR spectrophotometer).[11]

- Quartz cuvettes (1 cm path length).

- Volumetric flasks and pipettes.

- Analytical balance.

- Spectroscopic grade solvent (e.g., methanol, dichloromethane, or dimethylformamide).[10][11]

- Photoinitiator sample.

3. Procedure:

- Stock Solution Preparation: Accurately weigh a small amount of the photoinitiator and dissolve it in a known volume of the chosen solvent in a volumetric flask to create a stock solution of known concentration (e.g., 1 mg/mL).

- Sample Preparation: Prepare a series of dilutions from the stock solution. A typical concentration for measurement is around 0.02% or as needed to ensure the absorbance falls within the linear range of the spectrophotometer (typically 0.1 - 1.0 AU).[10]

- Spectrophotometer Setup: Turn on the spectrophotometer and allow the lamps to warm up as per the manufacturer's instructions.

- Blanking: Fill a quartz cuvette with the pure solvent to be used as a reference (blank). Place it in the reference beam path of the spectrophotometer and run a baseline correction over the desired wavelength range (e.g., 250-550 nm).[11]

- Measurement: Empty the sample cuvette, rinse it with the sample solution, and then fill it with the sample solution. Place it in the sample beam path.

- Data Acquisition: Scan the sample across the specified wavelength range. The instrument will record the absorbance at each wavelength.

- Data Analysis:

- Identify the wavelength at which the maximum absorbance occurs (λmax).

- Using the Beer-Lambert Law (A = εbc), calculate the molar extinction coefficient (ε), where A is the absorbance at λmax, b is the path length of the cuvette (1 cm), and c is the molar concentration of the sample.

Visualizations: Pathways and Workflows

Photo-cleavage Mechanism of BAPO

The following diagram illustrates the Norrish Type I α-cleavage of a generic bisacylphosphine oxide molecule upon UV irradiation to form reactive free radicals.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. youtube.com [youtube.com]

- 3. radtech.org [radtech.org]

- 4. google.com [google.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. m.youtube.com [m.youtube.com]

- 8. UV-VIS spectra and photoinitiation behaviors of acylphosphine oxide and bisacylphosphine oxide derivatives in unfilled, light-cured dental resins. | Semantic Scholar [semanticscholar.org]

- 9. researchgate.net [researchgate.net]

- 10. radtech.org [radtech.org]

- 11. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Notes and Protocols for the Synthesis of BAPO Derivatives for Experimental Use

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(acyl)phosphine oxide (BAPO) derivatives are a class of highly efficient Type I photoinitiators, meaning they undergo photocleavage upon exposure to light to generate free radicals. This property makes them invaluable tools in a wide range of experimental applications, from polymer chemistry and materials science to biology and medicine. Upon irradiation, typically with UV-A or blue light, the phosphorus-carbon bond in BAPO derivatives cleaves, producing two acyl and two phosphoryl radicals, which can initiate polymerization or induce cellular processes.

The versatility of BAPO derivatives stems from the ability to chemically modify their structure to tune their properties. For instance, altering the substituents on the phenyl ring or the acyl groups can shift their absorption spectra, improve solubility in aqueous or organic media, or enable conjugation to biomolecules. These application notes provide detailed protocols for the synthesis of several key BAPO derivatives for experimental use, along with their characterization data and a visualization of their mechanism of action in a biological context.

Data Presentation: Photophysical and Physicochemical Properties of BAPO Derivatives

The following table summarizes key quantitative data for selected BAPO derivatives, allowing for easy comparison of their properties.

| Derivative Name | Common Name/Abbreviation | Molar Mass ( g/mol ) | Absorption Max (λmax, nm) | Molar Extinction Coefficient (ε, M-1cm-1) | Fluorescence Quantum Yield (ΦF) | Solubility | Reference |

| Bis(2,4,6-trimethylbenzoyl)phenylphosphine oxide | Irgacure 819, BAPO | 418.46 | ~370 | ~8000 (in Acetonitrile) | ~0.1 | Low in water, soluble in organic solvents | [1][2] |

| Sodium bis(mesitoyl)phosphinic acid | BAPO-ONa | 382.35 | ~380 | Not Reported | Not Reported | Water Soluble | N/A |

| Poly(ethylene glycol) substituted BAPO | PEG-BAPO | Variable | ~380-390 | Not Reported | Not Reported | Water Soluble | N/A |

| N-Hydroxysuccinimide functionalized BAPO | NHS-BAPO | ~550-600 | ~375 | Not Reported | Not Reported | Soluble in organic solvents (e.g., DMF, DMSO) | [3] |

Experimental Protocols

Protocol 1: Synthesis of Bis(2,4,6-trimethylbenzoyl)phenylphosphine oxide (Irgacure 819)

This protocol describes a one-pot synthesis of the widely used photoinitiator, Irgacure 819.[1][2]

Materials:

-

Phenyldichlorophosphine (PhPCl2)

-

Sodium metal (Na)

-

2,4,6-Trimethylbenzoyl chloride (MesCOCl)

-

tert-Butanol (t-BuOH)

-

N,N,N',N'-Tetramethylethylenediamine (TMEDA)

-

Toluene, anhydrous

-

30% Hydrogen peroxide (H2O2)

-

Hexane

-

Standard Schlenk line and glassware

-

Magnetic stirrer and heating mantle

Procedure:

-

Preparation of Phenylphosphine:

-

In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add anhydrous toluene and sodium metal.

-

Add TMEDA to the suspension.

-

Slowly add phenyldichlorophosphine to the stirred suspension. The reaction is exothermic.

-

After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours.

-

Slowly add tert-butanol to the reaction mixture to protonate the phosphide species, forming phenylphosphine (PhPH2). This step also generates sodium tert-butoxide.

-

-

Acylation:

-

To the same reaction mixture containing the in situ generated phenylphosphine and sodium tert-butoxide, slowly add 2,4,6-trimethylbenzoyl chloride.

-

Stir the reaction mixture at room temperature for 4-6 hours.

-

-

Oxidation:

-

Cool the reaction mixture in an ice bath.

-

Carefully and slowly add 30% hydrogen peroxide dropwise to the reaction mixture. This step is highly exothermic and requires careful temperature control.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 1-2 hours.

-

-

Work-up and Purification:

-

Quench the reaction by adding water.

-

Separate the organic layer and wash it with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and filter.

-

Remove the toluene under reduced pressure to obtain a crude solid.

-

Recrystallize the crude product from a suitable solvent system, such as toluene/hexane, to yield pure bis(2,4,6-trimethylbenzoyl)phenylphosphine oxide as a yellow crystalline solid.

-

Characterization:

-

1H NMR (CDCl3): Peaks corresponding to the aromatic protons of the phenyl and mesityl groups, and the methyl protons of the mesityl groups.

-

31P NMR (CDCl3): A single peak characteristic of the phosphine oxide.

-

Mass Spectrometry: A molecular ion peak corresponding to the calculated mass of C26H27O3P.

Protocol 2: Synthesis of a Water-Soluble BAPO Derivative (BAPO-ONa) via Phospha-Michael Addition and Saponification

This protocol outlines the synthesis of a water-soluble BAPO derivative through a Phospha-Michael addition followed by saponification.

Materials:

-

Bis(mesitoyl)phosphine (BAP-H)

-

Methyl acrylate

-

Tetramethylguanidine (TMG)

-

Dichloromethane (DCM), anhydrous

-

30% Hydrogen peroxide (H2O2)

-

Sodium hydroxide (NaOH)

-

Methanol

-

Diethyl ether

-

Standard laboratory glassware

Procedure:

-

Phospha-Michael Addition:

-

In a round-bottom flask under an inert atmosphere, dissolve bis(mesitoyl)phosphine in anhydrous dichloromethane.

-

Add a catalytic amount of tetramethylguanidine to the solution.

-

Slowly add methyl acrylate to the stirred solution at room temperature.

-

Monitor the reaction by TLC or 31P NMR until the starting phosphine is consumed (typically 1-3 hours).

-

-

Oxidation:

-

Cool the reaction mixture in an ice bath.

-

Slowly add 30% hydrogen peroxide dropwise and stir for 1 hour.

-

-

Saponification:

-

To the reaction mixture, add a solution of sodium hydroxide in methanol.

-

Stir the mixture at room temperature for 2-4 hours to facilitate the hydrolysis of the methyl ester.

-

-

Purification:

-

Remove the solvents under reduced pressure.

-

Wash the resulting solid with diethyl ether to remove any unreacted starting materials and byproducts.

-

Dry the solid under vacuum to obtain the sodium salt of the bis(mesitoyl)phosphinic acid derivative (BAPO-ONa) as a white or pale yellow powder.

-

Characterization:

-

1H NMR (D2O): Peaks corresponding to the mesityl protons and the protons of the propionate backbone.

-

31P NMR (D2O): A single peak confirming the formation of the phosphine oxide.

-

FT-IR: Characteristic peaks for the carboxylate and P=O groups.

Protocol 3: Synthesis of an N-Hydroxysuccinimide (NHS) Functionalized BAPO Derivative for Bioconjugation

This protocol describes the synthesis of a BAPO derivative activated with an NHS ester, ready for conjugation to primary amines on biomolecules.[3]

Materials:

-

Bis(mesitoyl)phosphine (BAP-H)

-

N-Succinimidyl acrylate

-

Tetramethylguanidine (TMG)

-

Dichloromethane (DCM), anhydrous

-

30% Hydrogen peroxide (H2O2)

-

Standard laboratory glassware

Procedure:

-

Phospha-Michael Addition:

-

In a round-bottom flask under an inert atmosphere, dissolve bis(mesitoyl)phosphine in anhydrous dichloromethane.

-

Add a catalytic amount of tetramethylguanidine.

-

Add a solution of N-succinimidyl acrylate in dichloromethane dropwise to the phosphine solution at room temperature.

-

Stir the reaction for 2-4 hours, monitoring by TLC or 31P NMR.

-

-

Oxidation:

-

Cool the reaction mixture to 0°C.

-

Slowly add 30% hydrogen peroxide and stir for 1 hour.

-

-

Purification:

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and filter.

-

Remove the solvent under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel using a mixture of dichloromethane and ethyl acetate as the eluent to yield the NHS-functionalized BAPO derivative.

-

Characterization:

-

1H NMR (CDCl3): Signals for the mesityl groups, the succinimide protons, and the propionate linker.

-

31P NMR (CDCl3): A characteristic peak for the phosphine oxide.

-

Mass Spectrometry: Confirmation of the expected molecular weight.

Mandatory Visualizations

BAPO Synthesis Workflow

Caption: One-pot synthesis workflow for Irgacure 819.

Phospha-Michael Addition for Functional BAPO Derivatives

Caption: General workflow for synthesizing functional BAPO derivatives.

BAPO-Mediated Induction of Oxidative Stress

Caption: Signaling pathway of BAPO-induced cell death.[4]

References

Application Notes and Protocols: BAPO as a Tool for Targeted Cancer Cell Ablation

Initial Search and Clarification:

Comprehensive searches for "BAPO" in the context of targeted cancer cell ablation did not yield specific information on a compound or therapeutic agent with this designation. The scientific literature and public databases do not contain data pertaining to a molecule abbreviated as BAPO for this application. It is possible that "BAPO" may be an internal designation, a novel compound not yet publicly disclosed, or a potential typographical error.

To provide accurate and relevant application notes and protocols, clarification on the specific identity of "BAPO" is required. Information regarding its chemical structure, proposed mechanism of action, and any preliminary data would be necessary to proceed with the generation of detailed scientific documentation.

Generalized Framework for Application Notes and Protocols of a Novel Anti-Cancer Agent:

While awaiting clarification on "BAPO," we can provide a generalized framework that would be followed to create the requested application notes and protocols for any novel targeted cancer cell ablation agent. This framework outlines the essential components required for researchers, scientists, and drug development professionals.

I. Introduction

-

Compound Name: [Insert Correct Compound Name]

-

Mechanism of Action: A detailed description of how the compound is hypothesized to induce targeted cancer cell ablation. This would include its molecular target(s) and the downstream signaling pathways affected.

-

Therapeutic Rationale: An explanation of why this mechanism is a promising strategy for cancer therapy, including the types of cancers it may be effective against.

II. Quantitative Data Summary

All quantitative data would be presented in clearly structured tables for easy comparison.

Table 1: In Vitro Efficacy

| Cell Line | Cancer Type | IC50 (nM) | Apoptosis Rate (%) at [X] nM | Notes |

Table 2: In Vivo Efficacy in Xenograft Models

| Animal Model | Cancer Type | Dosing Regimen | Tumor Growth Inhibition (%) | Survival Benefit (%) |

III. Signaling Pathway Visualization

Diagrams of all described signaling pathways would be generated using Graphviz (DOT language) to provide clear visual representations.

(Awaiting specific pathway information for "BAPO" to generate diagrams.)

IV. Experimental Protocols

Detailed methodologies for all key experiments would be provided.

A. Cell Viability Assay (MTS/MTT Assay)

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Compound Treatment: Treat cells with a serial dilution of the compound (e.g., 0.1 nM to 10 µM) in triplicate for 72 hours.

-

Reagent Addition: Add MTS or MTT reagent to each well and incubate for 1-4 hours at 37°C.

-

Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) using non-linear regression analysis.

B. Apoptosis Assay (Annexin V/PI Staining)

-

Cell Treatment: Treat cancer cells with the compound at its IC50 concentration for 24, 48, and 72 hours.

-

Cell Staining: Harvest and wash the cells, then resuspend them in Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Data Analysis: Quantify the percentage of cells in each quadrant.

C. In Vivo Xenograft Studies

-

Animal Model: Utilize immunodeficient mice (e.g., athymic nude or NSG mice).

-

Tumor Implantation: Subcutaneously inject cancer cells into the flank of each mouse.

-

Tumor Growth Monitoring: Monitor tumor growth until tumors reach a palpable size (e.g., 100-200 mm³).

-

Randomization and Treatment: Randomize mice into vehicle control and treatment groups. Administer the compound via the determined route (e.g., intraperitoneal, oral) at the specified dose and schedule.

-

Data Collection: Measure tumor volume and body weight regularly.

-

Endpoint: Euthanize mice when tumors reach the maximum allowed size or at the end of the study period.

-

Data Analysis: Calculate tumor growth inhibition and assess any survival benefit.

V. Experimental Workflow Visualization

Diagrams illustrating the experimental workflows would be provided.

(Awaiting specific experimental details for "BAPO" to generate diagrams.)

This section would summarize the key findings and suggest future research directions to further elucidate the therapeutic potential of the compound.

To proceed with the detailed and specific Application Notes and Protocols as requested, please provide the correct name and any available information for the compound of interest.

Application Notes: BAPO as a Photoinitiator for Hydrogel Crosslinking in Tissue Engineering

Introduction

Photopolymerization is a powerful technique for fabricating hydrogels in tissue engineering, offering precise spatial and temporal control over the crosslinking process.[1][2] This allows for the creation of complex three-dimensional (3D) scaffolds and the encapsulation of living cells in a minimally invasive manner.[1][3] The choice of photoinitiator is critical, as it must be efficient, biocompatible, and ideally, responsive to visible light to minimize cell damage.[4] Bis(acyl)phosphine oxide (BAPO) and its derivatives are a class of Type I photoinitiators that have garnered significant interest for these applications.[5] Upon exposure to light, BAPO undergoes photocleavage to generate free radicals, which then initiate the polymerization of monomers or functionalized polymers to form a crosslinked hydrogel network.

Advantages and Disadvantages of BAPO

BAPO offers several advantages for hydrogel crosslinking in tissue engineering:

-

High Reactivity: BAPO is known for its high initiation efficiency, which can lead to faster gelation kinetics and the formation of mechanically robust hydrogels.

-

Visible Light Absorption: While traditional photoinitiators often require UV light, which can be cytotoxic, BAPO and its derivatives can be engineered to absorb light in the near-UV and visible light spectrum (400-500 nm), reducing the risk of photodamage to encapsulated cells.[2]

-

Two-Photon Polymerization (2PP): BAPO is particularly well-suited for 2PP, a high-resolution 3D printing technique that allows for the fabrication of intricate microstructures within hydrogels, ideal for creating complex tissue mimics.[6]

However, there are also notable disadvantages to consider:

-

Low Water Solubility: BAPO is inherently hydrophobic, which can make it challenging to dissolve in aqueous hydrogel precursor solutions.[4] This has led to the development of water-soluble derivatives, such as by grafting it onto polyethylene glycol (PEG) chains.[4]

-

Cytotoxicity: A significant concern with BAPO is the potential cytotoxicity of the photoinitiator itself and its cleavage byproducts. Careful optimization of BAPO concentration and light exposure is necessary to maintain high cell viability.[2][4] Comparative studies with other photoinitiators like lithium phenyl-2,4,6-trimethylbenzoylphosphinate (LAP) often show LAP to have lower cytotoxicity.[2][7]

Quantitative Data Summary

The mechanical properties and swelling behavior of BAPO-crosslinked hydrogels are highly tunable and depend on factors such as the polymer used, its molecular weight (MW), and the photoinitiator concentration.

| Polymer System | Photoinitiator System | Young's Modulus (Et) | Elongation at Break (εbreak,t) | Swelling Ratio (%) | Reference |

| PEGDMA (700 g/mol ) | BAPO/NVP | > 30 MPa | ~5% | Not Reported | [8] |

| PEGDMA (10,000 g/mol ) | BAPO/NVP | < 1 MPa | ~70% | Not Reported | [8] |

| PEGDMA (2,000 g/mol ) | BAPO-PEG | Not Reported | Not Reported | ~150% | [8] |

| PEGDMA (10,000 g/mol ) | BAPO-PEG | Not Reported | Not Reported | ~500% | [8] |

Table 1: Mechanical and Physical Properties of BAPO-Crosslinked PEG-based Hydrogels. As shown, increasing the molecular weight of the PEG backbone leads to a significant decrease in stiffness (Young's Modulus) and an increase in both elasticity and water uptake (swelling ratio).[8]

Experimental Protocols

Protocol 1: General Preparation of a BAPO-Crosslinked Hydrogel for Cell Encapsulation

This protocol provides a general framework for preparing a photopolymerizable hydrogel using BAPO as the photoinitiator. The example uses Gelatin Methacryloyl (GelMA), a common biocompatible polymer.

Materials:

-

Gelatin Methacryloyl (GelMA)

-

Bis(acyl)phosphine oxide (BAPO)

-

Phosphate-buffered saline (PBS)

-

Cell culture medium (e.g., DMEM)

-

Cells for encapsulation

-

Light source (e.g., 405 nm LED lamp)

Procedure:

-

Prepare GelMA Solution: Dissolve lyophilized GelMA in PBS at a desired concentration (e.g., 10% w/v) by heating to 60°C until fully dissolved.[9] Allow the solution to cool to 37°C.

-

Prepare BAPO Stock Solution: Due to its low water solubility, dissolve BAPO in a biocompatible solvent like dimethyl sulfoxide (DMSO) to create a concentrated stock solution (e.g., 1% w/v). Protect the solution from light.

-

Formulate the Precursor Solution: Add the BAPO stock solution to the GelMA solution to achieve the final desired concentration (e.g., 0.05% w/v). Mix thoroughly by gentle pipetting. Note: The final DMSO concentration should be kept low (<0.5%) to minimize cytotoxicity.

-

Cell Encapsulation: Centrifuge the desired cells and resuspend them in the GelMA/BAPO precursor solution at a specific density (e.g., 1 x 10^6 cells/mL). Ensure the cells are evenly distributed.

-

Photocrosslinking: Pipette the cell-laden precursor solution into a mold or onto a surface. Expose the solution to a light source of the appropriate wavelength (e.g., 405 nm) for a predetermined time. The intensity and duration of light exposure should be optimized to ensure complete gelation while maximizing cell viability.

-

Post-Crosslinking Culture: After crosslinking, wash the hydrogel construct with fresh cell culture medium and transfer it to an incubator for continued culture.

Protocol 2: Characterization of Hydrogel Mechanical Properties

Procedure:

-

Prepare cell-free hydrogel samples as described in Protocol 1, casting them into cylindrical molds of a defined geometry.

-

Perform unconfined compression testing using a universal testing machine.

-

Apply a compressive strain at a constant rate (e.g., 1 mm/min).[10]

-

Record the resulting stress-strain curve.

-

Calculate the compressive modulus (Young's modulus) from the initial linear region (e.g., 0-10% strain) of the stress-strain curve.[8]

Protocol 3: Assessment of Cell Viability

Procedure:

-

Prepare cell-laden hydrogels as described in Protocol 1.

-

At desired time points (e.g., 24, 48, 72 hours), incubate the hydrogels in a solution containing live/dead staining reagents (e.g., Calcein AM for live cells and Ethidium Homodimer-1 for dead cells) according to the manufacturer's protocol.

-

Image the stained hydrogels using a fluorescence microscope.

-

Quantify cell viability by counting the number of live (green) and dead (red) cells in multiple representative images. Cell viability is expressed as the percentage of live cells relative to the total number of cells.

Visualizations

Caption: Experimental workflow for creating cell-laden hydrogels using BAPO.

References

- 1. photopolymerizable-hydrogels-for-tissue-engineering-applications - Ask this paper | Bohrium [bohrium.com]

- 2. Current research progress of photopolymerized hydrogels in tissue engineering [ccspublishing.org.cn]

- 3. Photo Processing for Biomedical Hydrogels Design and Functionality: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Photoinitiators for Medical Applications—The Latest Advances - PMC [pmc.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

- 7. youtube.com [youtube.com]

- 8. researchgate.net [researchgate.net]

- 9. youtube.com [youtube.com]

- 10. researchgate.net [researchgate.net]

Methodology for Assessing BAPO-Induced Apoptosis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bisacylphosphane oxides (BAPOs) are a class of photoinitiators that, upon exposure to UV light, generate radical species. This property has led to their investigation as photolatent cytotoxic agents for applications such as targeted cancer therapy. The primary mechanism of BAPO-induced cell death is through the induction of apoptosis, a form of programmed cell death crucial for tissue homeostasis and the elimination of damaged or cancerous cells.

These application notes provide a comprehensive overview of the methodologies used to assess apoptosis induced by BAPO and its derivatives. Detailed protocols for key experimental assays are provided, along with guidance on data interpretation and visualization of the underlying signaling pathways.

Mechanism of BAPO-Induced Apoptosis

Upon cellular uptake, BAPO molecules remain largely inactive. However, when exposed to a specific wavelength of UV light (e.g., 365 nm), they undergo photolysis, leading to the production of highly reactive radical species. These radicals induce significant oxidative stress within the cell, which in turn triggers the intrinsic pathway of apoptosis. A key event in this pathway is the activation of effector caspases, such as caspase-3 and caspase-7, which are the executioners of the apoptotic program.[1]

Key Experiments for Assessing BAPO-Induced Apoptosis

A multi-parametric approach is recommended to robustly assess BAPO-induced apoptosis. The following assays provide complementary information on different stages of the apoptotic process.

Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection

This is a widely used flow cytometry-based assay to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC, APC) to label early apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by viable and early apoptotic cells with intact membranes. It can, however, penetrate late apoptotic and necrotic cells, where it intercalates with DNA.

-

Data Interpretation:

-

Annexin V- / PI- : Live cells

-

Annexin V+ / PI- : Early apoptotic cells

-

Annexin V+ / PI+ : Late apoptotic/necrotic cells

-

Annexin V- / PI+ : Necrotic cells

-

Caspase-3/7 Activity Assay

This assay measures the activity of the key executioner caspases, caspase-3 and caspase-7, providing a direct measure of the apoptotic signaling cascade.

-

Principle: The assay utilizes a substrate, typically a peptide sequence (e.g., DEVD) conjugated to a reporter molecule (e.g., a fluorophore or a chromophore). In the presence of active caspase-3 or -7, the substrate is cleaved, releasing the reporter and generating a measurable signal that is proportional to the enzyme's activity.

TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay

This assay detects DNA fragmentation, a hallmark of late-stage apoptosis.

-

Principle: The enzyme terminal deoxynucleotidyl transferase (TdT) is used to label the 3'-hydroxyl ends of fragmented DNA with labeled dUTPs (e.g., conjugated to a fluorophore). The incorporated label can then be detected by fluorescence microscopy or flow cytometry.

Mitochondrial Membrane Potential (MMP) Assay